molecular formula C11H8BrNOS2 B5912102 4-(2-bromobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(2-bromobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5912102
M. Wt: 314.2 g/mol
InChI Key: PBIOXCWJOWLWRN-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBMT and is known for its unique chemical properties that make it an ideal candidate for various research studies. In

Mechanism of Action

The mechanism of action of BBMT is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. BBMT has also been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
BBMT has been shown to exhibit both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. BBMT has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

BBMT has several advantages for use in lab experiments. It is easy to synthesize, has a low toxicity profile, and exhibits a range of biological activities. However, one limitation of BBMT is that it is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BBMT. One area of interest is the development of BBMT-based fluorescent probes for the detection of heavy metal ions in water. Another area of interest is the use of BBMT as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of BBMT and its potential applications in scientific research.
Conclusion
In conclusion, BBMT is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. BBMT has several advantages for use in lab experiments, including its ease of synthesis and low toxicity profile. However, further research is needed to fully understand the mechanism of action of BBMT and its potential applications in scientific research.

Synthesis Methods

The synthesis of BBMT involves the reaction of 2-bromobenzaldehyde and 2-aminothiazole in the presence of methyl mercaptan. The reaction is carried out in a solvent such as ethanol or methanol and is catalyzed by a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is purified through recrystallization.

Scientific Research Applications

BBMT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. BBMT has also been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

(4Z)-4-[(2-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIOXCWJOWLWRN-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC=CC=C2Br)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(2-bromobenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

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